molecular formula C9H12O2 B2899552 8-Oxaspiro[4.5]dec-3-en-2-one CAS No. 2287335-37-7

8-Oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B2899552
CAS No.: 2287335-37-7
M. Wt: 152.193
InChI Key: QAGJEOJTTBQLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Oxaspiro[4.5]dec-3-en-2-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a tetrahydrofuran ring and a cyclohexene ring. The presence of an oxygen atom in the spiro linkage and a double bond in the cyclohexene ring makes this compound an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxaspiro[4.5]dec-3-en-2-one can be achieved through various synthetic routes. One common method involves the Prins/pinacol cascade reaction. This reaction utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials, with a Lewis acid catalyst to facilitate the reaction . The reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of saturated spirocyclic compounds.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

8-Oxaspiro[4.5]dec-3-en-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways. Detailed studies on the molecular targets and pathways involved are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride
  • 6-Oxaspiro[2.5]octane-1-carboxylic acid
  • 1-Oxaspiro[4.5]decan-2-one
  • 1-Oxaspiro[4.5]decan-6-one

Uniqueness

8-Oxaspiro[4.5]dec-3-en-2-one is unique due to its specific spiro linkage and the presence of a double bond in the cyclohexene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other spirocyclic compounds.

Properties

IUPAC Name

8-oxaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-8-1-2-9(7-8)3-5-11-6-4-9/h1-2H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGJEOJTTBQLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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